molecular formula C10H18Cl2N4 B2733608 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride CAS No. 2418658-65-6

3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride

Cat. No.: B2733608
CAS No.: 2418658-65-6
M. Wt: 265.18
InChI Key: WOCSCKUGRCIUJZ-UHFFFAOYSA-N
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Description

The compound “3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride” is a type of nitrogen-containing heterocycle . It is related to the class of compounds known as 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazolo[4,3-a]pyrazine nucleus . This nucleus is a part of many physiologically active compounds and drugs .

Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient Synthesis Techniques : Research on triazolopyridines includes efficient synthesis methods using oxidative cyclization and palladium-catalyzed reactions, offering pathways to produce compounds with varied substituents at the 3-position. This is crucial for exploring the chemical space around triazolopyridine cores for pharmaceutical applications (El-Kurdi et al., 2021); (Reichelt et al., 2010).

  • X-ray Structure Analysis : The X-ray structural analysis of triazolopyridines provides insights into their molecular configuration, aiding in the design of compounds with desired physical and chemical properties (El-Kurdi et al., 2021).

Biological Activity and Drug Development

  • Potential Cardiovascular Applications : Certain derivatives of triazolopyridines have been found to possess coronary vasodilating and antihypertensive activities, highlighting their potential as cardiovascular agents (Sato et al., 1980).

  • Antimicrobial and Antioxidant Activities : Novel pyridine and fused pyridine derivatives, starting from a related precursor, have shown antimicrobial and antioxidant activities in vitro, underscoring their potential in developing new antimicrobial agents (Flefel et al., 2018).

  • Antidiabetic Drug Leads : Functionalized building blocks based on triazolopyridine cores have been developed for stimulating glucagon-like peptide-1 (GLP-1) secretion, presenting a novel approach for anti-diabetes drug lead development (Mishchuk et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus are known to have antibacterial activities . They may form π-cation interactions with the amino acid carbonyl groups of DNA gyrase, which is beneficial for antibacterial effects .

Properties

IUPAC Name

3-pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-2-6-14-9(3-1)12-13-10(14)8-4-5-11-7-8;;/h8,11H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCSCKUGRCIUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3CCNC3)C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418658-65-6
Record name 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride
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